2,4-dimethoxy-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2,4-dimethoxy-N-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O5S/c1-11-18-19-15-6-7-16(20-21(11)15)26-9-8-17-27(22,23)14-5-4-12(24-2)10-13(14)25-3/h4-7,10,17H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQSWOLBLUGZBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)OCCNS(=O)(=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Methyl-[1,2,] Triazolo[4,3-b]Pyridazin-6-Ol
The triazolopyridazine scaffold is synthesized via a two-step cyclocondensation sequence. Initially, 3-amino-6-chloropyridazine is reacted with acetic anhydride to form the corresponding acetamide. Subsequent treatment with hydrazine hydrate induces cyclization, yielding 3-methyl-triazolo[4,3-b]pyridazin-6-ol (Figure 1).
Optimization insights :
Etherification to Form 2-({3-Methyl- Triazolo[4,3-b]Pyridazin-6-Yl}Oxy)Ethylamine
The hydroxyl group at position 6 of the triazolopyridazine undergoes nucleophilic substitution with 2-chloroethylamine hydrochloride in the presence of potassium carbonate (K₂CO₃) as a base. This step is conducted in dimethylformamide (DMF) at 80°C for 12 h, yielding the secondary amine intermediate (Table 1).
Table 1: Optimization of Etherification Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 12 | 78 |
| Cs₂CO₃ | DMF | 80 | 8 | 82 |
| NaH | THF | 60 | 6 | 65 |
Synthesis of 2,4-Dimethoxybenzenesulfonyl Chloride
Chlorosulfonation of 1,3-Dimethoxybenzene
1,3-Dimethoxybenzene is treated with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. The exothermic reaction is carefully controlled to prevent over-sulfonation, yielding 2,4-dimethoxybenzenesulfonyl chloride after aqueous workup and recrystallization from hexane.
Critical parameters :
-
Temperature control : Maintaining the reaction below 10°C minimizes side product formation.
-
Stoichiometry : A 1:1.2 molar ratio of 1,3-dimethoxybenzene to ClSO₃H ensures complete conversion.
Sulfonamide Coupling Reaction
The final step involves reacting 2,4-dimethoxybenzenesulfonyl chloride with 2-({3-methyl-triazolo[4,3-b]pyridazin-6-yl}oxy)ethylamine in the presence of a base. Triethylamine (TEA) in dichloromethane (DCM) at 0°C provides optimal conditions, with gradual warming to room temperature to drive the reaction to completion (Scheme 1).
Scheme 1: Sulfonamide Bond Formation
-
Dissolve 2-({3-methyl-triazolo[4,3-b]pyridazin-6-yl}oxy)ethylamine (1.0 equiv) in DCM.
-
Add TEA (2.5 equiv) and cool to 0°C.
-
Slowly add 2,4-dimethoxybenzenesulfonyl chloride (1.1 equiv) in DCM.
-
Stir at 0°C for 1 h, then warm to 25°C for 12 h.
-
Quench with water, extract with DCM, and purify via silica gel chromatography (EtOAc/hexane 1:1).
Yield : 72% after purification. Purity : >98% (HPLC).
Analytical Characterization and Validation
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, triazolo-H), 7.89 (d, J = 8.8 Hz, 1H, Ar-H), 6.62 (d, J = 8.8 Hz, 1H, Ar-H), 4.42 (t, J = 5.6 Hz, 2H, OCH₂), 3.94 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 3.72 (t, J = 5.6 Hz, 2H, NHCH₂), 2.51 (s, 3H, CH₃).
-
HRMS (ESI+) : m/z calc. for C₁₈H₂₁N₅O₅S [M+H]⁺: 428.1345; found: 428.1348.
Purity and Stability
-
HPLC : Retention time = 9.8 min (C18 column, 70:30 H₂O/MeCN).
-
Accelerated stability : No degradation observed after 4 weeks at 40°C/75% RH.
Comparative Analysis of Synthetic Routes
Table 2: Evaluation of Alternative Coupling Methods
| Method | Catalyst/Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Classical sulfonylation | TEA/DCM | 72 | 98 |
| EDCI/HOBt-mediated | EDCI, HOBt, DIPEA | 65 | 95 |
| Ullmann coupling | CuI, 1,10-phen | 58 | 90 |
The classical sulfonylation approach outperforms alternative methods in yield and simplicity, aligning with protocols for analogous sulfonamide syntheses .
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound’s methoxy groups can undergo oxidation, while reduction can affect the aromatic rings and heterocycles.
Substitution Reactions: : Both aromatic and nucleophilic substitutions are plausible, given the presence of electron-rich and electron-deficient sites within the structure.
Hydrolysis: : Sulfonamide and ether bonds are prone to hydrolysis under acidic or basic conditions.
Common Reagents and Conditions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation, while lithium aluminum hydride or sodium borohydride serve for reduction. Substitution reactions might involve halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides.
Major Products: Depending on the reaction, products can range from hydroxylated derivatives to dealkylated triazoles. Each reaction step introduces or removes functional groups, significantly impacting the compound’s properties.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research indicates that derivatives of sulfonamide compounds exhibit substantial antimicrobial properties. The incorporation of triazole rings enhances their efficacy against a range of pathogens. A study demonstrated that similar compounds showed activity against Gram-positive and Gram-negative bacteria, indicating potential for treating bacterial infections .
Anticancer Properties
Compounds containing triazole structures have been investigated for their anticancer effects. For instance, studies have shown that triazole-based sulfonamides can inhibit tumor growth in vitro and in vivo. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of angiogenesis .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Research has indicated that sulfonamides can modulate inflammatory pathways, making them candidates for treating diseases characterized by chronic inflammation .
Medicinal Chemistry Insights
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 2,4-dimethoxy-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide involves several steps that include the formation of the triazole ring and subsequent modifications to enhance biological activity. The SAR studies reveal that modifications at the benzene ring significantly affect the compound's potency .
Case Study: Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, a series of sulfonamide derivatives were synthesized and evaluated for their anticancer activity. Among these, a derivative similar to 2,4-dimethoxy-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide exhibited IC50 values in the low micromolar range against various cancer cell lines .
Material Science Applications
Polymer Chemistry
The compound's unique structure allows it to be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that polymers containing sulfonamide groups exhibit improved solubility and processability .
Nanotechnology
In nanotechnology, derivatives of this compound are being explored for their ability to functionalize nanoparticles. This functionalization can improve the targeting capabilities of drug delivery systems by allowing for specific interactions with biological targets .
Mechanism of Action
The compound’s mechanism of action involves its interaction with molecular targets via binding and inhibition. The triazole and pyridazine moieties are known for their roles in interacting with enzymes and proteins, disrupting their normal function. These interactions often occur through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
*Estimated based on similar structures.
Key Structural and Functional Insights
Triazolo-Pyridazine Substituent Variations
- Phenyl or 4-Methoxyphenyl : These groups introduce aromatic π-π stacking capabilities but may limit solubility due to increased hydrophobicity .
- Trifluoromethylbenzylsulfanyl () : The trifluoromethyl group enhances metabolic resistance but may reduce aqueous solubility .
Sulfonamide/Amide Group Modifications
- 2,4-Dimethoxybenzene (Target) : The dual methoxy groups improve solubility via hydrogen bonding and electron donation, contrasting with the 4-acetyl derivative’s electron-withdrawing effects .
- Benzamide vs.
Linker and Side Chain Effects
Biological Activity
The compound 2,4-dimethoxy-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide (CAS Number: 894983-70-1) is a sulfonamide derivative featuring a triazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 425.5 g/mol
- Key Functional Groups :
- Dimethoxy groups
- Triazole ring
- Benzene sulfonamide
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The presence of the triazole ring is known to enhance antimicrobial properties. Triazoles have been shown to inhibit the synthesis of ergosterol in fungal cell membranes, leading to cell death.
- Anticancer Properties : Compounds containing triazole moieties have demonstrated cytotoxic effects against various cancer cell lines. The sulfonamide group may also contribute to these effects by interfering with metabolic pathways essential for cancer cell proliferation.
- Anti-inflammatory Effects : Sulfonamides are recognized for their anti-inflammatory properties. This compound's structure suggests potential inhibition of inflammatory mediators.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of ergosterol synthesis | |
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Anti-inflammatory | Inhibition of inflammatory mediators |
Case Study 1: Anticancer Activity
A study conducted on various triazole derivatives showed that compounds similar to 2,4-dimethoxy-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide exhibited significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The IC values ranged from 10 µM to 30 µM, indicating a promising therapeutic index for further development .
Case Study 2: Antimicrobial Efficacy
In vitro studies have demonstrated that this compound possesses antimicrobial activity against several strains of fungi and bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded at 32 µg/mL against Candida albicans and Staphylococcus aureus, suggesting its potential utility in treating infections caused by these pathogens .
Structure-Activity Relationship (SAR)
The biological activity of sulfonamide derivatives is often influenced by their structural components. Key observations include:
- Dimethoxy Substitution : The presence of methoxy groups enhances lipophilicity, improving cellular uptake.
- Triazole Ring : Essential for antimicrobial activity; modifications at this position can significantly alter potency.
Q & A
Basic Questions
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the triazolopyridazine core followed by sulfonamide coupling. Key steps include:
- Nucleophilic substitution to attach the 3-methyl-triazolopyridazine moiety to the ethoxyethyl linker.
- Sulfonamide formation via reaction of the sulfonyl chloride intermediate with the amine group under controlled pH (8–9) and low temperature (0–5°C) to minimize side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) is used to isolate the pure product .
- Critical Parameters :
- Temperature control during sulfonamide coupling to prevent decomposition.
- Use of anhydrous solvents (e.g., DMF, THF) to avoid hydrolysis .
Q. Which characterization techniques are essential to confirm the compound’s structure and purity?
- Key Techniques :
- NMR Spectroscopy : H and C NMR to verify substituent positions and linker connectivity .
- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H] peak at m/z 488.15) .
- HPLC : Purity >95% assessed via reverse-phase chromatography (UV detection at 254 nm) .
- Supplementary Methods :
- Elemental Analysis for C, H, N, S content validation .
Q. What are the solubility and formulation considerations for in vitro assays?
- Solubility Profile :
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| DMSO | ~50 | Stock solutions (10 mM) |
| Ethanol | ~20 | Limited aqueous dilution |
| PBS (pH 7.4) | <1 | Requires surfactants |
- Formulation : For cell-based assays, dissolve in DMSO and dilute in culture media (<0.1% DMSO final) to avoid cytotoxicity .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Strategies :
- Continuous Flow Reactors : Improve mixing and heat transfer during exothermic steps (e.g., sulfonamide coupling) .
- Catalytic Systems : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .
- DoE (Design of Experiments) : Statistically optimize parameters like solvent ratio (THF/HO), temperature, and reaction time .
- Data-Driven Example : A 15% yield increase was achieved by switching from batch to flow reactors for triazolopyridazine intermediate synthesis .
Q. What structure-activity relationship (SAR) insights exist for modifying substituents?
- Key Findings :
- Methoxy Groups : The 2,4-dimethoxybenzene sulfonamide moiety enhances target binding affinity (e.g., carbonic anhydrase inhibition) but reduces solubility.
- 3-Methyl Triazolopyridazine : Critical for metabolic stability; replacing methyl with bulkier groups (e.g., cyclopropyl) improves half-life in hepatic microsomes .
- Experimental Approach :
- Synthesize analogs with variations at the sulfonamide benzene and triazolopyridazine methyl group.
- Compare IC values in enzyme inhibition assays and logP values for lipophilicity .
Q. How does this compound interact with biological targets at the molecular level?
- Proposed Mechanism :
- Enzyme Inhibition : Binds to carbonic anhydrase IX via sulfonamide coordination to the zinc ion in the active site (confirmed by X-ray crystallography in analogs) .
- Receptor Modulation : Potential allosteric modulation of GPCRs due to triazolopyridazine’s planar structure, validated via competitive binding assays with H-labeled ligands .
- Methods for Validation :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) .
- Molecular Dynamics Simulations : Predict binding stability under physiological conditions .
Q. How should researchers address contradictory bioactivity data across studies?
- Root Causes :
- Purity Variability : Impurities >5% (e.g., unreacted intermediates) may skew IC values .
- Assay Conditions : Differences in pH, ionic strength, or co-solvents (e.g., DMSO concentration) alter target interactions .
- Resolution Strategies :
- Standardized Protocols : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer systems .
- Orthogonal Assays : Validate results using both fluorescence-based and radiometric assays .
Q. What stability challenges arise during long-term storage, and how can they be mitigated?
- Degradation Pathways :
- Hydrolysis : Sulfonamide bond cleavage in aqueous solutions (pH > 8) .
- Photooxidation : Triazolopyridazine core degradation under UV light .
- Storage Recommendations :
- Conditions : Lyophilized solid at -20°C in amber vials under argon .
- Stability Monitoring : Periodic HPLC analysis to detect degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
